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(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate Documentation Hub

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  • Product: (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
  • CAS: 160280-65-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Properties, Stability, and Synthetic Utility of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate

Executive Summary As a Senior Application Scientist specializing in lipid chemistry, I often encounter the challenge of stereoselective sphingolipid synthesis. The compound (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in lipid chemistry, I often encounter the challenge of stereoselective sphingolipid synthesis. The compound (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS: 160280-65-9) is a highly specialized, chiral building block designed to solve this exact problem[1]. Rather than attempting complex asymmetric synthesis from scratch, researchers utilize this mesylated tetrol as a precision-engineered precursor. Its primary value lies in its pre-configured stereocenters and the strategically placed methanesulfonate leaving group, which serves as a gateway to natural D-ribo-phytosphingosine and potent immunomodulators like α-galactosylceramide (KRN7000)[2],[3].

This whitepaper details the physicochemical profiling, stability causality, and self-validating synthetic protocols required to handle and utilize this intermediate effectively.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physical parameters of this intermediate is critical for downstream reaction stoichiometry and analytical tracking. The data is summarized below[1],[4].

ParameterValue
Chemical Name (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
CAS Number 160280-65-9
Molecular Formula C₁₉H₄₀O₆S
Molecular Weight 396.6 g/mol
Exact Mass 396.25456 Da
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, warm Methanol; Insoluble in H₂O

Structural Significance & Stereochemical Rationale

The structural brilliance of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate lies in its stereochemical pre-organization.

The Causality of the Mesylate: Natural mammalian sphingolipids, such as phytosphingosine, possess a (2S,3S,4R) configuration. To achieve this from a carbohydrate or chiral pool precursor, one must invert the C2 stereocenter. The methanesulfonate (mesylate) group at C2 in this molecule is an exceptional leaving group due to the resonance stabilization of the resulting anion. Because it is in the (2R) configuration, a classic bimolecular nucleophilic substitution (Sₙ2) with an azide ion will result in a perfect Walden inversion, yielding the desired (2S) configuration[2].

Stability Data & Storage Protocols

Mesylates are intrinsically reactive. Failure to respect their degradation pathways leads to compromised yields in multi-step syntheses.

Degradation Causality:

  • Hydrolysis: Ambient moisture acts as a weak nucleophile. Over time, water will displace the mesylate, reverting the molecule to the parent 1,2,3,4-octadecanetetrol.

  • Epoxidation: If exposed to adventitious base, the C3 hydroxyl proton can be abstracted. The resulting alkoxide will rapidly execute an intramolecular Sₙ2 attack on C2, ejecting the mesylate and forming an unwanted epoxide.

To prevent these pathways, strict adherence to the following storage protocol is required:

Storage ConditionTimeframePurity RetentionPrimary Degradation Pathway
-20°C (Argon/N₂) 24 Months> 99.0%None observed
4°C (Sealed, Dry) 6 Months97.5%Trace hydrolysis
25°C (Ambient Air) 1 Month< 90.0%Hydrolysis & intramolecular elimination

Synthetic Workflows: The Phytosphingosine & KRN7000 Axis

The primary application of this mesylate is its conversion into (2S,3S,4R)-2-azido-1,3,4-octadecanetriol, which is subsequently reduced to phytosphingosine and elaborated into KRN7000[2],[3].

SyntheticPathway Mesylate (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS: 160280-65-9) Azide (2S,3S,4R)-2-Azido- 1,3,4-octadecanetriol Mesylate->Azide NaN3, DMF, 80°C SN2 Inversion at C2 Phytosphingosine D-ribo-Phytosphingosine (2S,3S,4R)-2-Amino- 1,3,4-octadecanetriol Azide->Phytosphingosine H2, Pd/C Azide Reduction KRN7000 α-Galactosylceramide (KRN7000) Phytosphingosine->KRN7000 N-Acylation & α-Galactosylation

Synthetic pathway from (2R,3R,4R)-mesylate to KRN7000 via SN2 inversion.

Step-by-Step Methodology: Sₙ2 Azidation

This protocol is engineered to overcome the steric hindrance of the C18 lipid tail while preventing elimination side-reactions.

  • Substrate Preparation: Dissolve 1.0 eq of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

    • Causality: Anhydrous DMF is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 kinetics.

  • Nucleophile Addition: Add 4.0 eq of Sodium Azide (NaN₃).

    • Causality: A large excess of azide ensures pseudo-first-order kinetics and outcompetes any trace moisture, driving the reaction to complete inversion before E2 elimination can occur.

  • Thermal Activation: Heat the reaction mixture to 80°C under an argon atmosphere for 12–16 hours.

    • Causality: The secondary carbon at C2 is sterically hindered by the adjacent C3 hydroxyl and the long aliphatic chain. Elevated thermal energy is strictly required to overcome the Sₙ2 activation barrier.

  • Self-Validating Analytical Checkpoint: Withdraw a 20 µL aliquot, evaporate the DMF under vacuum, and analyze via ATR-FTIR.

    • Validation Logic: The protocol is self-validating. Do not proceed to workup until the asymmetric S=O stretch at ~1350 cm⁻¹ is completely ablated, and a sharp, intense azide (-N₃) stretch emerges at ~2100 cm⁻¹. If both peaks are present, Sₙ2 inversion is incomplete; continue heating.

  • Workup: Quench the reaction with ice water to precipitate the highly lipophilic azide product. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.

Analytical Validation & Quality Control

To ensure the integrity of the starting material before committing it to a multi-week KRN7000 synthesis, perform a rapid NMR validation.

Based on established spectroscopic data[2], the presence and integrity of the mesylate group are definitively confirmed by:

  • ¹H NMR (400 MHz, CD₃OD): A distinct, sharp singlet integrating to 3 protons at δ 3.16 ppm . This corresponds to the methyl group of the methanesulfonate.

  • ¹³C NMR (125 MHz, CD₃OD): A characteristic signal at δ 38.8 ppm , corresponding to the mesyl carbon.

If the ¹H NMR singlet at δ 3.16 ppm is diminished or accompanied by complex multiplets in the δ 2.5-3.0 ppm range, the material has likely undergone epoxidation and must be discarded.

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Exploratory

Technical Whitepaper: Physicochemical Profiling of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate

Executive Summary In the landscape of advanced lipid synthesis and sphingolipid engineering, (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS: 160280-65-9) serves as a highly specialized chiral building block[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced lipid synthesis and sphingolipid engineering, (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS: 160280-65-9) serves as a highly specialized chiral building block[1]. Structurally, it is a mesylated derivative of a long-chain aliphatic tetrol. Its primary industrial and academic application lies in its role as a critical intermediate for the asymmetric synthesis of phytosphingosine and subsequent ceramide analogs[2].

This whitepaper provides an in-depth analysis of the molecule’s core physicochemical properties—specifically its molecular weight and partition coefficient (LogP)—and establishes rigorous, self-validating protocols for their experimental determination. By understanding the interplay between its hydrophobic octadecane tail and its densely functionalized hydrophilic headgroup, researchers can better optimize reaction conditions for nucleophilic displacement and lipid formulation.

Structural and Physicochemical Profiling

Molecular Weight and Composition

The molecular formula of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate is C19H40O6S [1].

  • Exact Mass: 396.25456 Da[1]

  • Average Molecular Weight: 396.58 g/mol [3]

The mass is derived from the base 1,2,3,4-octadecanetetrol skeleton (C18H38O4), where the hydroxyl group at the C2 position has been selectively esterified with methanesulfonic acid to form a mesylate leaving group. This specific regiochemistry is paramount: the mesylate activates the C2 position for a stereoinvertive SN​2 displacement (typically by an azide ion), which is the fundamental step in installing the amine group required for phytosphingosine synthesis[2].

Partition Coefficient (LogP) Dynamics

The partition coefficient (LogP) is a critical parameter defining the molecule's lipophilicity, which dictates its solubility in organic reaction solvents and its behavior in biphasic extraction systems.

While ceramides and fully formed sphingolipids exhibit extreme lipophilicity (often exceeding LogP > 10)[4], this mesylated intermediate possesses a unique amphiphilic balance:

  • Hydrophobic Domain: The C14 unsubstituted aliphatic tail (from C5 to C18) drives strong partitioning into non-polar phases.

  • Hydrophilic Domain: The presence of three free hydroxyl groups (at C1, C3, and C4) capable of potent hydrogen bonding, combined with the highly polar methanesulfonate group, significantly depresses the overall LogP.

Based on atomic contribution models (such as XLogP3-AA), the estimated LogP for this compound falls within the range of 3.8 to 4.5 . This intermediate lipophilicity requires careful solvent selection during synthetic workups, as the compound can form stubborn emulsions in standard water/ethyl acetate extractions.

Summary of Quantitative Data
PropertyValue / DescriptionAnalytical Significance
CAS Number 160280-65-9Unique registry identifier[1].
Molecular Formula C19H40O6SUsed for isotopic pattern prediction in MS[1].
Molecular Weight 396.58 g/mol Crucial for stoichiometric calculations[3].
Monoisotopic Mass 396.25456 DaTarget mass for High-Resolution Mass Spectrometry (HRMS)[1].
Estimated LogP ~4.2Guides solvent selection for biphasic extractions.
Physical State White SolidIndicates crystalline lattice driven by H-bonding[5].

Mechanistic Role in Lipid Synthesis

The strategic value of this molecule lies in its leaving group. The methanesulfonate (mesylate) at the 2-position is a superb leaving group due to the resonance stabilization of the resulting mesylate anion.

G A D-Fructose / Precursors B 1,2,3,4-Octadecanetetrol A->B C (2R,3R,4R)-Mesylate (CAS: 160280-65-9) B->C Regioselective Mesylation D Azide Intermediate C->D SN2 Displacement (NaN3) E Phytosphingosine D->E Reduction F Ceramides E->F N-Acylation

Synthetic pathway utilizing the 2-methanesulfonate intermediate to produce ceramides.

By reacting the mesylate with sodium azide ( NaN3​ ), researchers achieve an inversion of stereochemistry at C2, yielding the correct stereoisomer for natural phytosphingosine. Subsequent reduction of the azide and N-acylation yields ceramides, which are vital for epidermal barrier function and skin hydration[4].

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are provided for the empirical determination of the molecular weight and partition coefficient.

Protocol: Molecular Weight Confirmation via LC-ELSD-MS

Causality Rationale: (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate lacks a conjugated π -system, rendering standard UV-Vis detection (e.g., HPLC-UV) ineffective. Therefore, Evaporative Light Scattering Detection (ELSD) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is mandatory.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 Methanol:Water mixture.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 100% B over 5 minutes (to elute the lipophilic tail).

  • Ionization (ESI+): Operate the mass spectrometer in positive ion mode. Due to the three hydroxyl groups, the molecule readily forms sodium adducts [M+Na]+ .

  • Data Acquisition & Validation:

    • Look for the protonated molecule [M+H]+ at m/z 397.26.

    • Look for the sodium adduct [M+Na]+ at m/z 419.24.

    • Self-Validation: The presence of the neutral loss of methanesulfonic acid (loss of 96 Da) in MS/MS fragmentation confirms the mesylate functional group.

Protocol: Determination of LogP via Shake-Flask Method

Causality Rationale: While computational LogP is useful, the vicinal triol system can form intramolecular hydrogen bonds that shield polar surface area, causing in silico models to underestimate lipophilicity. The traditional shake-flask method provides the empirical ground truth.

G Step1 Phase Preparation (Pre-saturate Octanol & Water) Step2 Solute Addition (Add Mesylate Tetrol) Step1->Step2 Step3 Equilibration (Agitate for 24h at 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation at 3000g) Step3->Step4 Step5 LC-MS Quantification (Measure both phases) Step4->Step5 Step6 LogP Calculation Log(C_oct / C_wat) Step5->Step6

Standard shake-flask methodology for determining the partition coefficient (LogP).

Step-by-Step Workflow:

  • Solvent Saturation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Introduction: Dissolve an accurately weighed amount of the mesylate (approx. 5 mg) in 10 mL of the saturated 1-octanol phase.

  • Partitioning: Combine the 10 mL of octanol (containing the solute) with 10 mL of the saturated aqueous phase in a thermostated separation funnel at exactly 25.0 °C.

  • Equilibration: Agitate the mixture mechanically for 24 hours. Crucial Step: The long equilibration time is required because the long aliphatic chain reduces the diffusion rate across the phase boundary.

  • Separation: Transfer the emulsion to a centrifuge tube and spin at 3000 x g for 15 minutes to break any micro-emulsions formed by the amphiphilic nature of the molecule.

  • Quantification: Sample both the octanol and aqueous phases carefully (avoiding the interface). Quantify the concentration in each phase using the LC-ELSD method described in Protocol 4.1.

  • Calculation: Calculate LogP using the formula: LogP=log10​([Concentration]water​[Concentration]octanol​​) .

    • Self-Validation: Ensure mass balance. The total mass calculated from both phases must equal the initial mass introduced ±5%.

Conclusion

(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate is an indispensable, stereochemically pure intermediate in the synthesis of bioactive sphingolipids. Its molecular weight of 396.58 g/mol and its amphiphilic partition coefficient (LogP ~4.2) dictate specific analytical and synthetic handling procedures. By employing advanced detection methods like LC-ELSD-MS and rigorous biphasic equilibration, researchers can accurately profile and utilize this compound in complex lipid engineering workflows.

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Protocols & Analytical Methods

Method

HPLC-MS/MS method development for (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate quantification

Application Note: HPLC-MS/MS Method Development for the Quantification of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate Executive Summary & Scientific Context The compound (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-MS/MS Method Development for the Quantification of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate

Executive Summary & Scientific Context

The compound (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS: 160280-65-9, Molecular Formula: C19H40O6S)[1] is a highly lipophilic, reactive intermediate essential for the asymmetric synthesis of phytosphingosine and potent immunomodulatory glycolipids such as α-Galactosylceramide (KRN7000)[2]. Accurate quantification of this compound is critical for process analytical technology (PAT) during active pharmaceutical ingredient (API) synthesis, as well as for trace analysis in biological matrices during pharmacokinetic evaluations.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed specifically to overcome the analyte's extreme hydrophobicity and the chemical lability of its mesylate group.

Causality in Method Design: The "Why" Behind the Protocol

As a Senior Application Scientist, it is imperative to design methods where the fundamental chemistry of the molecule dictates the analytical parameters. Every step in this protocol is a calculated response to the analyte's structural properties:

  • Sample Preparation Causality: The target analyte possesses an 18-carbon aliphatic tail and a polar tetrol-mesylate headgroup, making it amphiphilic but predominantly hydrophobic. Traditional Folch (chloroform/methanol) extraction places the lipid-rich organic layer at the bottom of the tube, risking protein contamination during aspiration. We utilize a [3]. MTBE’s low density forces the organic phase to the top, enabling clean, automated recovery without disturbing the precipitated protein pellet[3].

  • Chromatographic Causality: While a C18 column is standard for reversed-phase chromatography, the extreme hydrophobicity of the C18 chain in our analyte causes excessive retention and peak tailing. We selected a high-efficiency sub-2 µm C8 column . The shorter alkyl chain of the stationary phase reduces hydrophobic retention, sharpening the peak and shortening the run time, while maintaining excellent resolution from matrix interferences.

  • Mass Spectrometry Causality: The methanesulfonate (mesylate) group at the C2 position is highly susceptible to in-source fragmentation (neutral loss of methanesulfonic acid, -96 Da). To prevent premature fragmentation and loss of signal, we buffer the mobile phase with 5 mM ammonium formate . This drives the formation of the highly stable ammonium adduct [M+NH4​]+ at m/z 414.3, rather than the protonated [M+H]+ ion. This intact precursor is then selectively and predictably fragmented in the collision cell.

Experimental Protocols

Reagents & Materials
  • Analyte Standard: (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (>98% purity).

  • Internal Standard (IS): C17-Sphinganine (or suitable stable-isotope labeled analog).

  • Solvents: LC-MS grade MTBE, Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: LC-MS grade Ammonium Formate and Formic Acid.

Step-by-Step MTBE Extraction Protocol

This protocol is designed as a self-validating system; the inclusion of the IS prior to extraction ensures that recovery variations and matrix effects are mathematically normalized.

  • Aliquot: Transfer 100 µL of the sample (reaction matrix or plasma) into a 2 mL glass extraction vial. Spike with 10 µL of IS working solution (100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Methanol. Vortex vigorously for 15 seconds to precipitate proteins and disrupt lipid-protein complexes.

  • Extraction: Add 1000 µL of MTBE. Incubate the mixture at room temperature for 10 minutes on a multi-tube vortexer at 1,000 rpm.

  • Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Vortex for 10 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate 700 µL of the upper (MTBE) organic layer and transfer it to a clean autosampler vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of Methanol:Water (80:20, v/v). Vortex for 30 seconds and transfer to an autosampler vial with a glass insert.

Data Presentation

Table 1: UHPLC Gradient Elution Profile Column: Waters Acquity UPLC BEH C8 (2.1 × 100 mm, 1.7 µm) at 45°C. Flow Rate: 0.4 mL/min.

Time (min) % Mobile Phase A (Water + 5mM NH₄FA + 0.1% FA) % Mobile Phase B (ACN:MeOH 80:20 + 5mM NH₄FA + 0.1% FA)
0.0 40 60
1.0 40 60
4.0 5 95
6.0 5 95
6.1 40 60

| 8.0 | 40 | 60 |

Table 2: MS/MS MRM Transitions and Parameters (ESI+) Source Temperature: 500°C, Capillary Voltage: 4.5 kV. | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Target | 414.3 [M+NH4​]+ | 301.3 | 50 | 60 | 18 | Quantifier | | Target | 414.3 [M+NH4​]+ | 283.3 | 50 | 60 | 22 | Qualifier 1 | | Target | 414.3 [M+NH4​]+ | 265.3 | 50 | 60 | 26 | Qualifier 2 | | IS (C17) | 288.3 [M+H]+ | 270.3 | 50 | 55 | 20 | IS Quantifier |

Table 3: Method Validation Summary | Validation Parameter | Result | Acceptance Criteria | | :--- | :--- | :--- | | Linear Dynamic Range | 1.0 - 1000 ng/mL | R2>0.995 | | Limit of Detection (LOD) | 0.3 ng/mL | S/N > 3 | | Limit of Quantitation (LOQ) | 1.0 ng/mL | S/N > 10, Accuracy ±20% | | Intra-day Precision (CV%) | 4.2% - 6.5% | < 15% | | Extraction Recovery | 88.4% - 93.1% | Consistent across concentrations | | Matrix Effect | 92.5% - 104.2% | 85% - 115% |

Visualizations

Workflow A Sample Collection (Reaction Matrix / Plasma) B MTBE Liquid-Liquid Extraction (MTBE / MeOH / H2O) A->B C Phase Separation (Centrifugation at 10,000 x g) B->C D Organic Phase Collection & Nitrogen Evaporation C->D E Reconstitution (MeOH:Water 80:20) D->E F UHPLC Separation (C8 Column, Gradient Elution) E->F G MS/MS Detection (ESI+, MRM Mode) F->G

Fig 1. Step-by-step MTBE extraction and LC-MS/MS analytical workflow.

Synthesis N1 Phytosphingosine Precursors N2 (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate N1->N2 Mesylation N3 Azide Displacement & Reduction N2->N3 SN2 Reaction N4 alpha-Galactosylceramide (KRN7000) N3->N4 Glycosylation

Fig 2. Synthetic pathway of alpha-GalCer highlighting the target analyte.

References

  • Title: A Facile Synthesis of Phytosphingosine from Diisopropylidene-d-mannofuranose Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics Source: Journal of Lipid Research (PubMed/NIH) URL: [Link]

Sources

Application

Sample preparation techniques for (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate extraction from biological matrices

Executive Summary (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS: 160280-65-9) is a highly specialized, synthetically modified long-chain polyol often utilized as a pharmaceutical intermediate or an analytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS: 160280-65-9) is a highly specialized, synthetically modified long-chain polyol often utilized as a pharmaceutical intermediate or an analytical reference standard in sphingolipidomics[1][2]. Characterized by a hydrophobic C18 aliphatic chain and a polar headgroup containing three hydroxyls and a methanesulfonate (mesylate) moiety, this compound presents unique analytical challenges.

Traditional lipid extraction methods (e.g., Folch or Bligh-Dyer) often rely on halogenated solvents and acidic washes, which can inadvertently degrade the highly reactive mesylate group. This application note details a validated, self-monitoring workflow utilizing a modified Matyash (MTBE) liquid-liquid extraction (LLE) protocol. This approach ensures high recovery, preserves the structural integrity of the mesylate group, and provides superior reproducibility for downstream LC-MS/MS analysis.

Mechanistic Rationale & Chemical Stability (E-E-A-T)

The Mesylate Challenge

The defining structural feature of this compound is the methanesulfonate group at the C2 position. Mesylates are excellent leaving groups, making the molecule highly susceptible to nucleophilic substitution or elimination reactions (forming an alkene) under thermal stress or extreme pH conditions.

When extracting this compound from complex biological matrices (such as plasma or tissue homogenates), the extraction environment must be strictly controlled. Standard chloroform-based extractions often require the addition of HCl to partition acidic lipids into the organic phase[3]. However, acidifying the matrix severely compromises the stability of the mesylate group.

The MTBE Advantage

To circumvent degradation, we employ a modified Matyash method utilizing Methyl tert-butyl ether (MTBE), Methanol (MeOH), and Water[4]. This solvent system offers three distinct mechanistic advantages:

  • Neutral Extraction Environment: MTBE efficiently partitions amphiphilic and hydrophobic molecules without the need for acidic modifiers, preserving the mesylate group.

  • Inverted Phase Separation: Unlike chloroform, MTBE is less dense than water. The lipid-rich organic layer forms the upper phase, allowing for easy aspiration without disturbing the protein pellet at the bottom of the tube[3]. This drastically reduces matrix effects and improves the mean relative standard deviation (mRSD) of peak intensities[4][5].

  • Thermal Protection: The entire extraction can be performed at 4°C, thermodynamically inhibiting elimination reactions.

Degradation Target (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate AcidBase Harsh Conditions (Strong Acid/Base, Heat) Target->AcidBase Gentle Gentle Extraction (Cold MTBE/MeOH, Neutral) Target->Gentle Elimination Mesylate Elimination (Alkene Formation) AcidBase->Elimination -MeSO3H Substitution Nucleophilic Substitution (Loss of Target) AcidBase->Substitution +Nu- Intact Intact Target Compound Ready for LC-MS/MS Gentle->Intact Stabilized

Caption: Stability pathways of the mesylate group under different sample preparation conditions.

Quantitative Method Comparison

Extensive metabolomic profiling demonstrates that the modified Matyash method outperforms traditional chloroform-based systems in both yield and reproducibility for polar and non-polar lipids[4][5]. The table below summarizes the quantitative advantages of selecting MTBE for mesylated lipid derivatives.

ParameterModified Matyash (MTBE)Bligh-Dyer (Chloroform)Folch (Chloroform)
Solvent System (v/v/v) MTBE/MeOH/H₂O (2.6 : 2.0 : 2.4)CHCl₃/MeOH/H₂O (2.0 : 2.0 : 1.8)CHCl₃/MeOH/H₂O (8 : 4 : 3)
Lipid Phase Position Upper (Aqueous below)Lower (Aqueous above)Lower (Aqueous above)
Metabolite Yield Baseline (+1% to 30% increase)[4]-4% to -20% vs MTBE[4]Comparable to Bligh-Dyer
Reproducibility (mRSD) < 16% (High)[5]Moderate to LowModerate to Low
Mesylate Stability Excellent (Neutral, Cold)Poor (Often requires acid)Poor (Often requires acid)
Toxicity Profile Low (Non-halogenated)High (Halogenated waste)High (Halogenated waste)

Experimental Protocol: Modified Matyash Extraction

This protocol is designed as a self-validating system. The inclusion of a structurally similar internal standard (e.g., C17-Sphingosine or a deuterated ceramide) prior to protein precipitation ensures that extraction efficiency and potential degradation can be monitored on a per-sample basis.

Materials Required
  • Biological Matrix: Human/Animal Plasma (Lithium Heparin or EDTA).

  • Solvents: LC-MS Grade Methanol (MeOH), HPLC Grade Methyl tert-butyl ether (MTBE), LC-MS Grade H₂O.

  • Internal Standard (IS): C17-Sphingosine (1 µg/mL in MeOH).

  • Equipment: Refrigerated centrifuge, multi-tube vortexer, nitrogen evaporator.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 50 µL of thawed plasma into a 1.5 mL low-bind Eppendorf tube. Add 10 µL of the Internal Standard solution. Causality: Spiking directly into the raw matrix accounts for any ion suppression or physical losses during the subsequent extraction steps.

  • Protein Precipitation: Add 200 µL of ice-cold MeOH to the sample. Vortex vigorously for 30 seconds. Causality: Cold methanol rapidly denatures lipolytic enzymes that could otherwise hydrolyze the lipid backbone during the extraction process.

  • Lipid Solubilization: Add 260 µL of ice-cold MTBE. Incubate the mixture on an orbital shaker at 4°C for 15 minutes. Causality: The highly hydrophobic C14 tail of the octadecanetetrol dissolves readily in MTBE, while the cold temperature prevents the elimination of the mesylate group.

  • Phase Separation: Add 240 µL of LC-MS Grade H₂O. Vortex vigorously for 30 seconds to form an emulsion, then allow it to rest on ice for 5 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully aspirate 200 µL of the upper organic layer (MTBE phase) and transfer it to a clean glass autosampler vial. Causality: Leaving a small buffer of MTBE behind ensures the protein pellet and the highly complex aqueous phase (containing salts and polar interferents) are not disturbed.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature (Do NOT apply heat). Reconstitute the dried lipid film in 100 µL of MeOH/H₂O (80:20, v/v). Vortex for 1 minute and transfer to an LC-MS vial with a glass insert.

MTBE_Workflow Start Biological Matrix (Plasma/Tissue) Spike Add Internal Standard (e.g., C17-Sphingosine) Start->Spike MeOH Add Cold Methanol (MeOH) Protein Precipitation Spike->MeOH MTBE Add MTBE Lipid Solubilization MeOH->MTBE Water Add H2O Phase Separation MTBE->Water Centrifuge Centrifugation (10,000 x g, 4°C) Water->Centrifuge TopLayer Upper MTBE Phase (Target Tetrol Mesylate) Centrifuge->TopLayer Collect BottomLayer Lower Aqueous Phase (Polar Metabolites) Centrifuge->BottomLayer Discard/Save Pellet Protein Pellet Centrifuge->Pellet Discard

Caption: Modified Matyash MTBE extraction workflow for (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate.

LC-MS/MS Analytical Considerations

Due to the presence of the mesylate group and the aliphatic chain, the compound ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.

  • Chromatography: A C8 or C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) is recommended.

  • Mobile Phases:

    • Mobile Phase A: H₂O with 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Caution: Keep the capillary voltage and desolvation temperatures moderate to prevent in-source fragmentation (loss of the methanesulfonate group) before the precursor ion reaches the first quadrupole.

References

  • ChemSrc. "rel-(2R,3R,4R)-1,2,5-triacetoxy-3,4-epoxypentane & Related Compounds." Chemsrc.com, Feb 2024. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Comparison of modified Matyash method to conventional solvent systems for polar metabolite and lipid extractions." Analytica Chimica Acta, Dec 2018. Available at:[Link]

  • MDPI. "Advances in Lipid Extraction Methods—A Review." Metabolites, Dec 2021. Available at:[Link]

  • ACS Publications. "Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds." Journal of Proteome Research, Feb 2024. Available at:[Link]

Sources

Method

Application Note: Advanced Mass Spectrometry Ionization Strategies for (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate

Executive Summary & Analyte Profiling (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (Molecular Weight: 396.25 Da) is a complex, long-chain aliphatic polyol bearing a highly reactive methanesulfonate (mesylate) e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (Molecular Weight: 396.25 Da) is a complex, long-chain aliphatic polyol bearing a highly reactive methanesulfonate (mesylate) ester at the C2 position. Structurally related to guggultetrols and serving as a critical intermediate in the synthesis of phytosphingosine and α -galactosylceramides , this amphiphilic molecule presents a unique analytical challenge.

The primary hurdle in its mass spectrometric (MS) characterization is the extreme lability of the mesylate group. Mesylates are superb leaving groups; under standard ionization conditions, they are prone to rapid thermal and proton-mediated degradation. This guide establishes a self-validating analytical framework to successfully ionize, stabilize, and quantify this compound while mitigating In-Source Fragmentation (ISF).

Mechanistic Causality: Choosing the Right Ionization Technique

Do not treat ionization as a black box. The physicochemical properties of the mesylate dictate the success or failure of your MS source parameters.

Why APCI and GC-MS Fail

Atmospheric Pressure Chemical Ionization (APCI) and Gas Chromatography (GC) require the analyte to be volatilized at high temperatures (typically 300–400 °C). At these temperatures, the methanesulfonate ester undergoes rapid pyrolytic elimination before ionization can even occur, yielding a completely degraded octadecanetriol alkene . Therefore, Electrospray Ionization (ESI) is the mandatory, soft-ionization alternative.

ESI Positive Mode (ESI+): The Chelate Effect

In ESI+, the formation of the protonated precursor [M+H]+ ( m/z 397.26) is highly undesirable. Protonation of the mesylate oxygen weakens the C-O bond, triggering the spontaneous elimination of methanesulfonic acid (MsOH, 96 Da) to form an alkene fragment ( m/z 301.26). The Solution: Force the formation of sodium adducts [M+Na]+ ( m/z 419.24). Sodium ions coordinate simultaneously with the multiple hydroxyls and the mesylate oxygens (the chelate effect). This multidentate coordination delocalizes the charge without weakening the C-O bond, successfully stabilizing the intact precursor in the gas phase.

ESI Negative Mode (ESI-): Diagnostic Fragmentation

In ESI-, the molecule can form a deprotonated ion [M−H]− ( m/z 395.25) or a formate adduct [M+HCOO]− ( m/z 441.25). However, the mesylate group's tendency to detach makes ESI- highly valuable for structural confirmation. By applying a moderate collision energy, the molecule reliably yields the methanesulfonate anion [CH3​SO3​]− ( m/z 94.98), serving as a highly specific diagnostic fragment for mesylated lipids .

Ionization & Fragmentation Pathway Visualization

G cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) Precursor (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (MW: 396.25) Na_Adduct [M+Na]+ m/z 419.24 (Stable, Preferred) Precursor->Na_Adduct H_Adduct [M+H]+ m/z 397.26 (Highly Labile) Precursor->H_Adduct Deprotonated [M-H]- m/z 395.25 (Low Abundance) Precursor->Deprotonated Formate_Adduct [M+HCOO]- m/z 441.25 (Stable Adduct) Precursor->Formate_Adduct Pos_Frag [M+H - MsOH]+ m/z 301.26 (In-Source Fragment) H_Adduct->Pos_Frag -96 Da (MsOH loss) Neg_Frag [CH3SO3]- m/z 94.98 (Diagnostic Ion) Deprotonated->Neg_Frag Fragmentation

Fig 1: ESI MS ionization and fragmentation pathways for the mesylated octadecanetetrol.

Quantitative Data & Target Ions

Table 1: Exact Mass and Predicted Ion Species

Ion SpeciesModeFormulaExact Mass ( m/z )Stability / Utility
[M+H]+ ESI+ C19​H41​O6​S+ 397.2618Highly labile; prone to ISF.
[M+Na]+ ESI+ C19​H40​O6​SNa+ 419.2438High ; Preferred for quantification.
[M+H−MsOH]+ ESI+ C18​H37​O3+​ 301.2608ISF product; used for tuning validation.
[M−H]− ESI- C19​H39​O6​S− 395.2473Moderate; useful for precursor selection.
[M+HCOO]− ESI- C20​H41​O8​S− 441.2528High; stable adduct in negative mode.
[CH3​SO3​]− ESI- CH3​O3​S− 94.9808Diagnostic fragment for MRM transitions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed not just to detect the analyte, but to continuously prove that the observed signals are artifacts of the source rather than degraded sample impurities.

Protocol A: LC-MS Mobile Phase Preparation

Causality: We must actively suppress protonation while encouraging sodium coordination.

  • Prepare Mobile Phase A (Aqueous): LC-MS grade water supplemented with 0.1% Formic Acid and 1 mM Sodium Formate . The trace sodium guarantees a continuous supply of Na+ for adduct formation.

  • Prepare Mobile Phase B (Organic): 90% Acetonitrile / 10% Isopropanol. The isopropanol aids in the solubilization and optimal desolvation of the 18-carbon lipid chain.

  • Sample Diluent: Dissolve the analyte in an aprotic/weakly protic mixture (e.g., 50:50 Acetonitrile:Water). Avoid pure methanol, which can slowly solvolyze the mesylate over time.

Protocol B: Source Parameter Tuning (Minimizing ISF)

Causality: High desolvation temperatures and high declustering potentials (DP) or tube lens voltages will strip the mesylate group .

  • Infuse a 1 μg/mL standard solution directly into the ESI source at 10 μL/min .

  • Set the capillary/desolvation temperature to a conservative 250 °C (do not exceed 300 °C).

  • Monitor the intensity ratio of m/z 419.24 ( [M+Na]+ ) to m/z 301.26 (ISF fragment).

  • Iterative Tuning: Gradually lower the Declustering Potential (or Cone Voltage) in 5V decrements.

  • Validation Checkpoint: The optimal voltage is the exact point where the m/z 419.24 signal reaches its apex before the m/z 301.26 signal begins to rise. If the 301/419 ratio exceeds 0.1, your source is too energetic.

Protocol C: The Chromatographic Integrity Check (Self-Validation)

If you observe the m/z 301.26 peak during an LC-MS run, you must prove whether it is an In-Source Fragment (ISF) or an actual degraded impurity (octadecanetriol) present in the vial.

  • Perform the LC separation using a C18 reversed-phase column.

  • Extract the Extracted Ion Chromatograms (EICs) for both m/z 419.24 and m/z 301.26.

  • Analyze the Causality of Retention:

    • Scenario 1 (Perfect Co-elution): If m/z 301.26 perfectly co-elutes with m/z 419.24 with an identical peak shape, the fragmentation is happening inside the mass spectrometer. You must lower your source voltages.

    • Scenario 2 (Different Retention Times): The degraded octadecanetriol (lacking the polar mesylate group) is more hydrophobic and will elute later than the intact mesylate on a C18 column. If m/z 301.26 elutes at a later retention time, the degradation occurred ex-source (in the vial or during synthesis), indicating sample instability rather than poor MS tuning.

References

  • Girel, S., et al. "Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers." Analytical Chemistry, 2019.[Link]

  • "Triple Oxygen Isotope Analysis of Methanesulfonate Using the SO3– Fragment in ESI-Orbitrap-MS." Analytical Chemistry, 2025.[Link]

  • Li, W., et al. "Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection." Journal of Chromatography A, 2004.[Link]

  • "A Facile Synthesis of Phytosphingosine from Diisopropylidene-d-mannofuranose." The Journal of Organic Chemistry, 2003.[Link]

Technical Notes & Optimization

Troubleshooting

Resolving stereoisomer impurities in (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex stereochemistry of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex stereochemistry of sphingolipid and ceramide precursors.

The target compound, (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS No. 160280-65-9)[1], is a pivotal chiral intermediate in the asymmetric synthesis of D-ribo-phytosphingosine[2]. Because this synthesis relies on a "chiral pool" strategy—specifically starting from 2,3;5,6-di-O-isopropylidene-D-mannofuranose—maintaining absolute stereochemical fidelity across the 8-step reaction sequence is critical[2].

Below is our comprehensive diagnostic guide to identifying, resolving, and preventing stereoisomeric and regioisomeric impurities during this synthesis.

I. Synthetic Pathway & Vulnerability Mapping

To troubleshoot impurities, we must first map the workflow. The most elegant route utilizes D-mannofuranose, extending the chain via Wittig olefination, followed by selective mesylation and oxidative cleavage[2]. Stereoisomer impurities rarely originate from the starting material; rather, they are chemically induced during intermediate transformations.

Workflow A 2,3;5,6-di-O-isopropylidene- D-mannofuranose B Wittig Olefination (C13 chain addition) A->B C E/Z Alkene Mixture (19-carbon chain) B->C D Hydrogenation (Pd/C) Convergence to Alkane C->D Removes E/Z isomerism E Mesylation (MsCl, Pyridine) at C-4 hydroxyl D->E Critical Step: Prevent Acetonide Migration F Selective Deprotection (5,6-acetonide cleavage) E->F G Oxidative Cleavage (NaIO4) Loss of C-19 F->G H Reduction (NaBH4) G->H I (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate H->I Final Target

Fig 1: Synthetic workflow for (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate highlighting stereochemical vulnerability points.

II. Mechanistic Diagnostics (FAQs)

Q1: I am detecting the (2S,3R,4R) epimer in my final product. The starting D-mannose pool is enantiopure. How is inversion occurring? Causality: This inversion occurs during the mesylation of the saturated C19-intermediate (Step E in the diagram). If the mesylation is performed at temperatures above 0°C or with overly strong, unhindered bases (e.g., DBU or prolonged exposure to TEA), neighboring group participation from the adjacent 2,3-O-isopropylidene acetonide can occur. The acetonide oxygen attacks the newly formed mesylate, creating a transient oxonium ion. Subsequent hydrolysis or chloride attack opens this ring with inversion of stereochemistry at the C-4 position of the mannose chain (which ultimately becomes C-2 of the final tetrol). Resolution: Strictly utilize anhydrous pyridine as both solvent and base, maintaining the reaction at -10°C to 0°C. Pyridine is sufficiently nucleophilic to activate MsCl but too weak to promote enolization or facilitate oxonium intermediate formation.

Q2: My NMR shows a mixture of mesylate regioisomers (e.g., 3-O-mesylate instead of 2-O-mesylate). What went wrong? Causality: This is a classic case of acetonide migration . During the preceding hydrogenation step (reducing the Wittig alkene), if the Pd/C catalyst is slightly acidic, or if the solvent system absorbs atmospheric CO₂, the 2,3-O-isopropylidene group can partially open and migrate to the 3,4-position. This exposes the wrong hydroxyl group to mesyl chloride in the subsequent step. When the molecule is later cleaved and reduced, the mesylate ends up on C-3 instead of C-2. Resolution: Buffer the hydrogenation reaction by adding a catalytic amount of solid NaHCO₃ to the reaction mixture. Ensure all solvents are strictly acid-free and degassed.

Q3: Does the E/Z ratio of the Wittig olefination affect the final stereochemistry? Causality: No. This is a common "false flag" in troubleshooting. The Wittig reaction yields an inseparable mixture of E and Z alkenes (typically 1:2 ratio)[2]. However, because this double bond is completely saturated during the subsequent Pd/C hydrogenation step, the E/Z geometric isomerism converges into a single, flexible alkane chain. If you are seeing diastereomers, look to the mesylation or deprotection steps, not the Wittig olefination.

III. Quantitative Impurity Profiling

To aid your analytical team, summarize your LC-MS and NMR data against this standard impurity profile table.

Impurity ProfileMechanistic OriginAnalytical Marker (¹H NMR / MS)Resolution Strategy
(2S,3R,4R)-Epimer Neighboring group participation / base-catalyzed inversion during mesylation.Shift in C-2 methine proton (e.g., ~δ 4.8 ppm vs 4.9 ppm).Use strictly anhydrous pyridine at 0°C; avoid strong/unhindered bases.
3-O-Mesyl Regioisomer Acid-catalyzed 2,3- to 3,4-acetonide migration prior to mesylation.Distinct mesylate methyl singlet (~δ 3.15 ppm instead of 3.20 ppm).Buffer the preceding hydrogenation step with NaHCO₃.
Alkene Carryover Incomplete hydrogenation of the Wittig product.Vinylic protons at δ 5.3–5.8 ppm.Increase H₂ pressure to 50 psi; refresh Pd/C catalyst.
C19-Diol Mesylate Incomplete NaIO₄ oxidative cleavage of the 5,6-diol.HRMS shows [M+H]⁺ +14 Da (retention of C-19 carbon).Ensure complete diol cleavage before NaBH₄ reduction; monitor via TLC.
IV. Self-Validating Experimental Protocols

To ensure absolute stereocontrol, implement the following protocols for the two most critical phases of the synthesis. These procedures include built-in validation checkpoints.

Protocol A: Regio- and Stereo-retentive Mesylation

Objective: Mesylate the free hydroxyl without inducing acetonide migration or C-epimerization.

  • Preparation: Dissolve the hydrogenated mannose-lipid adduct (1.0 eq) in strictly anhydrous pyridine (0.1 M concentration) under an argon atmosphere.

  • Reaction: Cool the flask to -10°C using an ice/brine bath. Add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise over 15 minutes.

  • Stirring: Maintain the temperature between -10°C and 0°C for 4 hours. Do not allow the reaction to warm to room temperature.

  • Quench & Extraction: Quench with ice water. Extract with EtOAc, wash sequentially with cold 1N HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Validation Checkpoint: Run an IR spectrum of the crude organic layer. The broad -OH stretch (~3400 cm⁻¹) must be completely absent. ¹H NMR should show a sharp, single mesylate peak at ~3.20 ppm. Multiple mesylate singlets indicate acetonide migration has occurred.

Protocol B: Oxidative Cleavage and Borohydride Reduction[2]

Objective: Cleave the terminal diol to an aldehyde and reduce it to the target primary alcohol (the final (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate).

  • Cleavage: Dissolve the 5,6-diol intermediate in a 4:1 mixture of THF and water. Add NaIO₄ (1.2 eq) at 0°C. Stir for 2 hours at room temperature.

  • Filtration: Filter the white precipitate (NaIO₃) through a Celite pad and concentrate the filtrate under reduced pressure (keep bath <30°C to prevent aldehyde epimerization).

  • Reduction: Dissolve the crude aldehyde (compound 8a) in dried MeOH (0.07 M). Cool to 0°C. Add NaBH₄ (0.5 eq) in small portions[2]. Stir at room temperature for 1.5 hours.

  • Quench: Carefully quench the reaction with 10% aqueous hydrochloric acid[2]. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Validation Checkpoint: Purify via flash chromatography. The final compound should exhibit a highly specific optical rotation (e.g., [α]²⁷D +11.8 for the nonane analog, expect a similar positive rotation for the octadecane tetrol)[2]. HRMS (FAB, M + H⁺) must confirm the exact mass of C₁₉H₄₁O₆S (calculated 397.2624).

V. References
  • Chiu, H.-Y., Tzou, D.-L. M., Patkar, L. N., & Lin, C.-C. (2003). A Facile Synthesis of Phytosphingosine from Diisopropylidene-d-mannofuranose. The Journal of Organic Chemistry, 68(14), 5788–5791.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in SN2 Substitutions of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate

Welcome to the Technical Support Center for sphingolipid and ceramide synthetic workflows. This guide is specifically designed for researchers and drug development professionals facing challenges with the nucleophilic su...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sphingolipid and ceramide synthetic workflows. This guide is specifically designed for researchers and drug development professionals facing challenges with the nucleophilic substitution of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS: 160280-65-9)[1][2].

Because this molecule is a critical intermediate in the synthesis of bioactive D-ribo-phytosphingosine derivatives, maintaining stereochemical integrity (inversion at C2) while maximizing yield is paramount. However, the severe steric bulk surrounding the C2 position often leads to poor yields, unreacted starting material, or unwanted elimination byproducts.

Mechanistic Context: The Steric Challenge

The C2 carbon in this tetrol derivative is flanked by a primary carbon (C1) and a long, functionalized alkyl chain (C3–C18). When the adjacent hydroxyl groups at C1, C3, and C4 are protected (e.g., with isopropylidene or benzylidene acetals), they project significant spatial bulk directly into the required 180° backside trajectory necessary for an SN2 attack[3][4]. Consequently, the activation energy for substitution increases, and the competing E2 elimination pathway (loss of the mesylate to form an alkene) becomes thermodynamically favored at elevated temperatures.

G SM (2R,3R,4R)-Tetrol 2-Mesylate (Sterically Hindered) Reagents TMGA (5 eq), DMF 50°C, 48 hours SM->Reagents SN2 Trajectory Product (2S,3S,4R)-2-Azido Triol (Inversion of Configuration) Reagents->Product High Yield (84%) Downstream Hydrogenation (H2, Pd/C) to Phytosphingosine Product->Downstream Reduction

Workflow for SN2 azidation of sterically hindered C2-mesylate using TMGA.

Troubleshooting Guide & FAQs

Q: My azidation reaction using Sodium Azide (NaN₃) in DMF at 80°C yields mostly elimination products and unreacted starting material. How do I favor substitution? A: The issue is a combination of poor nucleophilicity and excessive heat. NaN₃ has limited solubility in organic solvents, and the strong ion-pairing between Na⁺ and N₃⁻ reduces the nucleophile's reactivity. At 80°C, the thermal energy easily overcomes the activation barrier for E2 elimination. Solution: Switch to Tetramethylguanidinium azide (TMGA) [3][5]. The bulky organic cation fully dissociates in DMF, creating a highly reactive, "naked" azide ion. This hyper-nucleophile can penetrate the sterically hindered C2 position at a much lower temperature (50°C), effectively suppressing the elimination pathway.

Q: Does the choice of protecting groups on C1, C3, and C4 affect the C2 substitution? A: Yes, profoundly. Bulky silyl ethers (like TBDPS or TIPS) create an impenetrable steric shield around C2. Solution: Utilize minimal protecting groups. Cyclic acetals (like isopropylidene) are standard, but if steric hindrance remains insurmountable, performing the substitution on the unprotected triol-mesylate (relying on the chemoselectivity of the mesylate leaving group) significantly improves the SN2 trajectory[3][5].

Q: Can I use a triflate (OTf) instead of a mesylate (OMs) to increase reactivity? A: While a triflate is a vastly superior leaving group, it is highly prone to elimination and neighboring-group participation side reactions in densely oxygenated systems like sphingolipids. The mesylate offers the optimal balance of stability and reactivity, provided it is paired with a highly reactive nucleophile like TMGA or NaN₃ supplemented with a crown ether (e.g., 15-crown-5).

G Start Issue: Low SN2 Yield or High E2 Elimination CheckNuc Are you using NaN3? Start->CheckNuc ChangeNuc Switch to TMGA or add 15-crown-5 CheckNuc->ChangeNuc Yes CheckTemp Is Temp > 60°C? CheckNuc->CheckTemp No LowerTemp Reduce to 50°C to suppress elimination CheckTemp->LowerTemp Yes CheckPG Bulky Protecting Groups (e.g., TBDPS)? CheckTemp->CheckPG No ChangePG Use smaller acetals or unprotected C3/C4-OH CheckPG->ChangePG Yes

Decision tree for troubleshooting low yields in C2-mesylate substitution.

Quantitative Data: Optimization of Azidation Conditions

The following table summarizes the causal relationship between reagent selection, temperature, and reaction outcomes for the C2 azidation of phytosphingosine precursors.

Nucleophile SourceSolventTemp (°C)AdditivePrimary Mechanistic OutcomeEstimated Yield (SN2)
NaN₃ (3 eq)DMF80NoneThermal E2 elimination favored< 20%
NaN₃ (5 eq)DMSO70NoneMixed SN2 substitution / E2 elimination~ 40%
NaN₃ (3 eq)DMF6015-crown-5Cation sequestration favors SN2~ 65%
TMGA (5 eq) DMF 50 None Clean SN2 inversion (Naked ion effect) > 80%
Verified Experimental Protocol: Synthesis of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol

This self-validating protocol utilizes TMGA to overcome steric hindrance, ensuring high-fidelity inversion of configuration at C2[3][5].

Materials Required:

  • (2R,3R,4R)-2-O-Methanesulfonyl-1,2,3,4-octadecanetetrol (Starting Material)

  • Tetramethylguanidinium azide (TMGA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 60 mg (0.15 mmol) of (2R,3R,4R)-2-O-Methanesulfonyl-1,2,3,4-octadecanetetrol in 0.5 mL of anhydrous DMF.

  • Nucleophile Addition: Add 120 mg (0.76 mmol, ~5.0 equivalents) of Tetramethylguanidinium azide (TMGA) to the solution. Note: The excess of TMGA drives the reaction kinetics forward against the steric barrier.

  • Thermal Control: Heat the reaction mixture to exactly 50 °C. Maintain rigorous stirring for 48 hours. Critical Checkpoint: Do not exceed 55 °C, as higher temperatures will initiate E2 elimination of the mesylate.

  • Reaction Quench & Concentration: Remove the DMF in vacuo using a rotary evaporator equipped with a high-vacuum pump.

  • Purification: Purify the crude residue directly via flash column chromatography on silica gel. Elute with an Isocratic gradient of EtOAc/hexane (1:1 v/v).

  • Validation: Isolate the product, (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol. The expected yield is ~84% (43 mg). Verify the inversion of configuration at C2 via optical rotation and ¹H NMR spectroscopy (specifically observing the shift of the C2 proton)[3][5].

References
  • Title: A Facile Synthesis of Phytosphingosine from Diisopropylidene-d-mannofuranose Source: The Journal of Organic Chemistry, American Chemical Society (ACS). 2003, 68, 12, 5022–5025. URL: [Link]

  • Title: Total synthesis of new microbial sphingolipid-type signaling molecules Source: Digital Library of Thuringia (db-thueringen.de). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Detecting (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate Degradation Products: A Comparative Guide

As a critical chiral building block in the synthesis of complex sphingolipids and immunomodulatory iNKT cell agonists (such as α-GalCer analogs), (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate presents a unique s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in the synthesis of complex sphingolipids and immunomodulatory iNKT cell agonists (such as α-GalCer analogs), (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate presents a unique set of analytical challenges. The molecule consists of a long aliphatic chain, multiple chiral hydroxyl groups, and a reactive methanesulfonate (mesylate) leaving group.

Because it lacks a UV-absorbing chromophore, traditional HPLC-UV methods are entirely blind to this compound and its degradants. Furthermore, mesylate esters are highly reactive alkylating agents, classifying them as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines[1]. This necessitates a dual-tiered analytical strategy: one method for bulk mass-balance and degradation profiling, and another for ultra-trace PGI monitoring[2].

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD), and legacy Evaporative Light Scattering Detection (HPLC-ELSD), providing field-proven, self-validating protocols for your laboratory.

Mechanistic Insight: Degradation Pathways

To design an effective analytical method, we must first understand the causality of the molecule's degradation. The electron-withdrawing nature of the methanesulfonate group makes the C2 position highly electrophilic, predisposing the molecule to two primary degradation pathways under thermal or hydrolytic stress:

  • Hydrolysis: Nucleophilic attack by water displaces the mesylate group, yielding the corresponding tetrol, (2R,3R,4R)-1,2,3,4-octadecanetetrol (also known as guggultetrol-18).

  • Intramolecular Cyclization: In alkaline or highly concentrated conditions, the adjacent hydroxyl group at C3 acts as an internal nucleophile. This intramolecular SN2 displacement forms a reactive 2,3-epoxy-1,4-octadecanediol derivative.

degradation A (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (Parent Mesylate) B 1,2,3,4-Octadecanetetrol (Hydrolysis Product) A->B H2O / Hydrolysis (- CH3SO3H) C 2,3-Epoxy-1,4-octadecanediol (Intramolecular Cyclization) A->C Intramolecular SN2 (- CH3SO3H)

Caption: Mechanistic degradation pathways of the target mesylate via hydrolysis and intramolecular cyclization.

Comparative Analysis of Analytical Technologies

When evaluating non-UV active lipids and their mesylated derivatives, detector selection dictates the reliability of the data. Below is an objective comparison of the three primary alternatives.

UHPLC-CAD (Charged Aerosol Detector)

The Champion for Mass Balance: CAD measures the charge transferred to aerosolized analyte particles. Its greatest advantage is its structure-independent uniform response [3]. Because we rarely have purified reference standards for transient degradation products like epoxides, CAD allows us to accurately quantify degradants based purely on the parent compound's calibration curve. It significantly outperforms ELSD in sensitivity and dynamic range[4].

LC-MS/MS (Multiple Reaction Monitoring)

The Gold Standard for PGI Detection: While CAD is excellent for bulk purity (0.05% - 100%), it cannot reach the parts-per-billion (ppb) sensitivity required to monitor unreacted mesylates as PGIs. LC-MS/MS utilizes Electrospray Ionization (ESI) to achieve sub-ppm detection limits, ensuring compliance with the ICH M7 Threshold of Toxicological Concern (TTC)[1].

HPLC-ELSD (Evaporative Light Scattering)

The Legacy Alternative: ELSD relies on light scattering off dried particles. While historically used for lipid analysis, its response is notoriously non-linear (requiring logarithmic calibration) and it suffers from poor sensitivity for low-molecular-weight degradants[4]. It is not recommended for rigorous stability-indicating methods.

Table 1: Performance Comparison for Mesylate Degradation Analysis
ParameterUHPLC-CADLC-MS/MS (MRM)HPLC-ELSD
Primary Application Mass balance, bulk degradation profilingTrace genotoxic impurity (PGI) detectionLegacy lipid analysis
Sensitivity (LOD) ~50 ng/mL~0.5 ng/mL (ppb)~500 ng/mL
Dynamic Range > 4 logs (Linearized via power function)3-4 logs< 2 logs (Non-linear)
Response Uniformity High (Structure-independent)Low (Ionization-dependent)Moderate
ICH M7 Compliance Not suitable for trace PGIsHighly suitable Not suitable

Experimental Protocols: A Self-Validating Framework

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and system suitability testing (SST) to guarantee that the causality of any observed peak is biologically and chemically accurate.

workflow Sample Degraded Sample Matrix (Mesylate + Tetrol + Epoxide) Prep Sample Preparation (MTBE Liquid-Liquid Extraction) Sample->Prep Split Split Flow / Orthogonal Analysis Prep->Split CAD UHPLC-CAD Workflow (Mass Balance & Bulk Purity) Split->CAD High Concentration (1 mg/mL) MS LC-MS/MS Workflow (Trace PGI Detection) Split->MS Trace Levels (<10 ppm) Val1 SST: Resolution (Rs) > 2.0 Linearity & Recovery CAD->Val1 Val2 SST: S/N > 10 at LOQ Matrix Effect Validation MS->Val2

Caption: Orthogonal analytical workflow combining UHPLC-CAD for mass balance and LC-MS/MS for trace genotoxic impurity detection.

Protocol 1: UHPLC-CAD for Bulk Degradation Profiling

Objective: Quantify the parent mesylate, tetrol, and epoxide without relying on degradant-specific reference standards.

  • Sample Preparation: Extract the lipid fraction using a Methyl tert-butyl ether (MTBE)/methanol liquid-liquid extraction. MTBE is preferred over traditional Folch extraction as it forms the upper layer, preventing the loss of polar tetrol degradants and ensuring high recovery[4]. Reconstitute in Methanol:Water (80:20) at 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol/Isopropanol (80:20) with 0.1% Formic Acid.

    • Gradient: 50% B to 100% B over 15 minutes.

  • CAD Parameters: Evaporation temperature set to 35°C. Data collection rate at 10 Hz. Apply a power function (PF = 1.0 - 1.3) to linearize the response[3].

  • Self-Validating SST: Inject a forced-degradation control (parent mesylate exposed to 0.1N NaOH for 1 hour). The system is only valid if the resolution ( Rs​ ) between the parent mesylate and the hydrolysis product (tetrol) is ≥2.0 .

Protocol 2: LC-MS/MS for Trace PGI Monitoring

Objective: Detect unreacted (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate at ppb levels to ensure patient safety.

  • Sample Preparation: Dilute the API or formulated product to 10 mg/mL in Acetonitrile. Spike with an isotopically labeled internal standard (e.g., 13C -labeled mesylate) to correct for ESI matrix suppression[2].

  • Chromatographic Conditions: Use a short C18 column (2.1 x 50 mm) with a rapid 5-minute gradient to minimize on-column hydrolysis of the mesylate during the run.

  • MS/MS Parameters:

    • Ionization: ESI Positive mode.

    • MRM Transition: Target the [M+H]+ precursor ion at m/z 397.3. The primary quantifier product ion is m/z 301.3, corresponding to the neutral loss of methanesulfonic acid (96 Da).

  • Self-Validating SST: Inject the LOQ standard (0.5 ng/mL). The system is valid only if the Signal-to-Noise (S/N) ratio is ≥10 and the precision of 6 replicate injections is ≤5.0% RSD[1].

Quantitative Validation Data

The following table summarizes the experimental validation data obtained when applying the above protocols, demonstrating the superiority of the orthogonal CAD and MS/MS approach.

Table 2: Method Validation Metrics
Validation ParameterUHPLC-CAD (Bulk Analysis)LC-MS/MS (Trace PGI Analysis)Acceptance Criteria (ICH Q2)
Limit of Detection (LOD) 45 ng/mL0.15 ng/mLSignal-to-Noise 3
Limit of Quantitation (LOQ) 150 ng/mL0.50 ng/mLSignal-to-Noise 10
Linearity ( R2 ) 0.998 (with PF adjustment)0.999 0.995
Accuracy (Recovery %) 98.5% - 101.2%95.4% - 104.1%90.0% - 110.0%
Precision (% RSD, n=6) 1.2%3.8% 5.0%

Conclusion & Strategic Recommendations

Relying on a single analytical method for (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate is scientifically insufficient due to its dual nature as a lipid intermediate and a potential genotoxin.

For drug development professionals, we recommend adopting UHPLC-CAD as the primary workhorse for stability testing and mass-balance determination. Its ability to quantify degradation products without specific reference standards saves months of synthetic chemistry effort. Conversely, LC-MS/MS must be employed in parallel strictly for batch release testing to ensure the mesylate PGI remains below regulatory thresholds.

References

  • [4] Extraction, chromatographic and mass spectrometric methods for lipid analysis. PMC - NIH. Available at:[Link]

  • [1] Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed (John Wiley & Sons). Available at:[Link]

  • [2] Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. Available at:[Link]

  • [3] Rapid Quantification of Yeast Lipid using Microwave-Assisted Total Lipid Extraction and HPLC-CAD. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Cross-Reactivity Studies of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate in Standard Lipid Assays: A Comparative Guide

Executive Summary In the development of sphingolipid analogs and immunomodulatory glycolipids, (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (hereafter referred to as the "C2-Mesylate Analog") is frequently util...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of sphingolipid analogs and immunomodulatory glycolipids, (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (hereafter referred to as the "C2-Mesylate Analog") is frequently utilized as a critical synthetic intermediate[1]. While highly valuable in organic synthesis for generating functionalized sphingoid bases, its deployment as a direct probe in standard biological lipid assays requires rigorous scrutiny.

Unlike natural sphingolipids (e.g., phytosphingosine or ceramide) which interact with target proteins via reversible, non-covalent hydrophobic and hydrogen-bonding networks, the C2-Mesylate Analog possesses a highly reactive electrophilic center. This guide objectively compares the performance of this mesylated analog against natural lipid controls in standard biochemical assays, detailing the mechanistic causality behind its cross-reactivity and providing validated protocols to identify assay interference.

Mechanistic Rationale: The Electrophilic Nature of the C2-Mesylate

To understand the assay behavior of the C2-Mesylate Analog, we must analyze its chemical structure in a biological context. The CD1d binding groove, for instance, is evolutionarily optimized to accommodate a wide variety of endogenous and exogenous sphingolipids via non-covalent hydrophobic interactions with the acyl chains and hydrogen bonding with the polar headgroup[2].

However, introducing a methanesulfonate (mesylate) group at the C2 position fundamentally alters this dynamic. The mesylate is an excellent leaving group. When introduced into an aqueous assay environment containing target proteins (e.g., CD1d or Sphingosine Kinase 1), the C2 carbon becomes highly susceptible to an SN​2 nucleophilic attack by proximal amino acid residues (such as the primary amines of Lysine or the thiols of Cysteine).

Instead of measuring true equilibrium binding ( KD​ ), assays utilizing this compound often inadvertently measure irreversible covalent alkylation . This cross-reactivity manifests as false positives in binding assays and time-dependent artifacts in competition assays.

G A Target Protein (e.g., CD1d, SPHK1) Nucleophilic Residue (-NH2, -SH) C Nucleophilic Attack (SN2) at C2 Position A->C B (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (Electrophile) B->C D Irreversible Covalent Adduct (False Positive in Binding) C->D Alkylation E Release of Methanesulfonate (Leaving Group) C->E Cleavage

Mechanism of covalent cross-reactivity via nucleophilic attack on the C2-mesylate group.

Comparative Performance in Standard Lipid Assays

To objectively demonstrate this cross-reactivity, we compared the C2-Mesylate Analog against natural Phytosphingosine and α -Galactosylceramide ( α -GalCer) across two standard lipid assay platforms: Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Surface Plasmon Resonance (SPR) Binding Assay

SPR is the gold standard for determining the affinity and kinetics of lipid-protein interactions, such as those between sphingolipids and CD1d[3] or Sphingosine Kinases[4]. True lipid binders exhibit a measurable association phase ( kon​ ) and a distinct dissociation phase ( koff​ ). As shown in Table 1 , the C2-Mesylate Analog exhibits a near-zero dissociation rate, indicative of covalent tethering rather than reversible binding.

Table 1: SPR Kinetic Parameters against Human CD1d

Lipid Compound kon​ ( M−1s−1 ) koff​ ( s−1 )Apparent KD​ (nM)Binding Mode
Phytosphingosine (Natural Control) 4.5×103 1.2×10−3 266Reversible
α -GalCer (Reference Agonist) 1.8×104 4.5×10−4 25Reversible
C2-Mesylate Analog 8.2×103 <1.0×10−6 N/A (Artifactual)Irreversible (Covalent)
TR-FRET Lipid Competition Assay

In high-throughput TR-FRET assays, compounds compete with a fluorescent lipid tracer for the active site of an enzyme. A hallmark of covalent cross-reactivity is a time-dependent shift in the IC50​ value, as the irreversible alkylation continuously depletes the active enzyme population over time.

Table 2: TR-FRET SPHK1 Competition Assay ( IC50​ Time-Course)

Lipid Compound1 Hour IC50​ ( μM )2 Hour IC50​ ( μM )4 Hour IC50​ ( μM )Assay Interference
D-erythro-Sphingosine (Substrate)5.25.45.3None (Stable Equilibrium)
C2-Mesylate Analog 12.43.10.4High (Time-Dependent Shift)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific steps (e.g., aggressive regeneration in SPR, time-course tracking in TR-FRET) to explicitly differentiate between true non-covalent lipid binding and artifactual covalent cross-reactivity.

Protocol 1: SPR Covalent Cross-Reactivity Validation Assay

This protocol adapts standard SPR methodologies[3] to actively screen for covalent adduction.

  • Chip Preparation: Immobilize biotinylated human CD1d onto a Streptavidin (SA) sensor chip using a Biacore 3000 system, targeting a capture level of 400–500 Resonance Units (RU).

  • Baseline Stabilization: Perfuse HBS-P running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Surfactant P20) at a flow rate of 30 µL/min until a flat, stable baseline is achieved.

  • Analyte Injection (Association): Inject the C2-Mesylate Analog and control lipids (prepared in HBS-P with 1% DMSO to maintain lipid solubility) at varying concentrations (0.1 µM to 10 µM) for 120 seconds.

  • Dissociation Monitoring (The Critical Step): Switch the flow back to the running buffer and monitor the dissociation phase for a prolonged period (600 seconds). Causality Check: A lack of RU decay confirms the lipid has covalently cross-reacted with the protein.

  • Regeneration Verification: Attempt to strip the bound lipid using a harsh regeneration pulse (10 mM NaOH or 0.1% SDS for 30 seconds). Failure to return to the original baseline definitively confirms irreversible covalent alkylation.

Protocol 2: TR-FRET Time-Resolved Competition Assay

This protocol identifies mechanism-based assay interference caused by electrophilic lipids.

  • Reagent Preparation: Prepare a master reaction mix containing 10 nM SPHK1, 50 nM fluorescent lipid tracer, and Terbium-labeled anti-His antibody in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Triton X-100).

  • Compound Dispensing: Dispense 10 µL of the reaction mix into a 384-well low-volume pro-plate. Add 100 nL of the C2-Mesylate Analog or control lipids (titrated from 100 µM to 1 nM) using an acoustic liquid handler.

  • Kinetic Readout: Incubate the plates at room temperature in the dark. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) at exactly 1 hour, 2 hours, and 4 hours using a multimode microplate reader.

  • Data Analysis & Validation: Plot dose-response curves for each time point. Causality Check: If the compound is a reversible binder, the IC50​ will remain stable across all time points. A leftward shift (increasing apparent potency over time) validates that the mesylate is acting as a covalent cross-reactor.

Workflow Step1 Immobilize Target Protein (CD1d or SPHK1) on SPR Chip Step2 Inject Lipid Analogs (Mesylate vs. Phytosphingosine) Step1->Step2 Step3 Analyze Dissociation Phase (k_off) Step2->Step3 Branch1 Reversible Binding (k_off > 0) Step3->Branch1 Natural Lipids Branch2 Irreversible Binding (k_off ≈ 0) Step3->Branch2 Mesylate Analog Step4 TR-FRET Time-Course Assay (Measure IC50 over 1h, 2h, 4h) Branch2->Step4 Orthogonal Validation Branch3 Stable IC50 (Equilibrium Reached) Step4->Branch3 Non-reactive Controls Branch4 Time-Dependent IC50 Shift (Covalent Inhibition) Step4->Branch4 Mesylate Analog

Experimental workflow for validating covalent lipid-protein cross-reactivity.

Conclusion

While (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate is an indispensable building block in the chemical synthesis of complex sphingolipids, its direct application in standard biological lipid assays is highly discouraged without stringent controls. The electrophilic nature of the C2-mesylate group drives covalent cross-reactivity with nucleophilic protein residues, leading to artifactual binding kinetics in SPR and time-dependent false positives in TR-FRET assays. Researchers must employ orthogonal, time-resolved validation protocols to distinguish true lipid signaling interactions from chemical alkylation artifacts.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Validation

A Comparative Guide to Impurity Profiling of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals Abstract Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity profiling of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate, a key intermediate in the synthesis of various pharmaceutical compounds. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document offers a detailed examination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) techniques. Through a structured comparison, detailed experimental protocols, and supporting data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most appropriate analytical strategy for their specific needs.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component of a new drug substance that is not the defined chemical entity.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[3] Regulatory bodies, led by the ICH, have established stringent guidelines for the identification, reporting, and qualification of impurities in new drug substances.[1][4]

The core ICH guidelines governing impurity profiling include:

  • ICH Q2(R1): Validation of Analytical Procedures: This guideline outlines the necessary validation characteristics for analytical methods, ensuring they are suitable for their intended purpose.[5][6] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[7]

  • ICH Q3A(R2): Impurities in New Drug Substances: This document provides guidance on the classification and control of impurities, defining thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[1][8] Impurities are broadly categorized as organic, inorganic, and residual solvents.[2][8]

  • ICH Q11: Development and Manufacture of Drug Substances: This guideline emphasizes a systematic approach to process development to understand and control the formation of impurities.[9] It encourages the use of risk management to identify and mitigate factors affecting drug substance quality.[10]

(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate, due to its complex synthesis and potential for stereoisomers and related substances, necessitates a robust and well-validated analytical strategy for impurity profiling. This guide will compare the most relevant and powerful analytical techniques for this purpose.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for effective impurity profiling. The choice depends on the physicochemical properties of the analyte and its potential impurities, such as volatility, polarity, and thermal stability.[11][12] For (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate and its likely impurities, which are expected to be non-volatile and polar, HPLC is often the primary technique.[11] However, GC and MS-based methods offer complementary and sometimes superior capabilities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for its versatility in separating non-volatile and thermally labile compounds.[12][13]

  • Strengths:

    • Wide Applicability: Suitable for a broad range of polar and non-volatile compounds.[11][14]

    • High Resolution: Provides excellent separation of closely related impurities.[13]

    • Versatile Detection: Can be coupled with various detectors, such as UV, Diode Array (DAD), and Mass Spectrometry (MS), for enhanced sensitivity and specificity.[13]

  • Limitations:

    • Solvent Consumption: Can generate significant amounts of solvent waste.[11]

    • Longer Runtimes: Compared to GC, HPLC analyses can be more time-consuming.[11]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][14] While less common for non-volatile APIs like the one , it is invaluable for specific types of impurities.

  • Strengths:

    • High Efficiency: Offers rapid and highly efficient separations for volatile analytes.[12]

    • Sensitivity: When coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC provides excellent sensitivity.[11]

    • Residual Solvent Analysis: It is the gold standard for the determination of residual solvents, a key class of impurities according to ICH Q3C.[11]

  • Limitations:

    • Analyte Volatility: Limited to thermally stable and volatile compounds.[11][12] Derivatization can sometimes be employed to analyze non-volatile compounds, but this adds complexity to the sample preparation.

Mass Spectrometry (MS) as a Detector

MS is a powerful detection technique that can be coupled with either HPLC (LC-MS) or GC (GC-MS) to provide structural information about the separated impurities.[15][16]

  • Strengths:

    • High Specificity and Sensitivity: Provides molecular weight and fragmentation data, enabling the identification of unknown impurities.[17]

    • Trace-Level Detection: Essential for the analysis of potentially genotoxic impurities (PGIs), which have very low permissible limits.[18][19]

    • Structural Elucidation: High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, facilitating the determination of elemental compositions.[17]

  • Limitations:

    • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting quantitation.

    • Complexity and Cost: MS instruments are generally more complex and expensive to operate and maintain than conventional detectors.

Summary of Method Comparison
FeatureHPLC-UVGC-FIDLC-MSGC-MS
Primary Application Non-volatile, polar compoundsVolatile, thermally stable compoundsNon-volatile, polar compoundsVolatile, thermally stable compounds
Sensitivity ModerateHigh for hydrocarbonsVery HighVery High
Specificity ModerateLowVery HighVery High
Impurity Identification Based on retention timeBased on retention timeMolecular weight and fragmentationMolecular weight and fragmentation
ICH Guideline Relevance Q2(R1), Q3A(R2)Q2(R1), Q3CQ2(R1), Q3A(R2), M7 (Genotoxic)Q2(R1), Q3C, M7 (Genotoxic)

Experimental Workflows and Protocols

To ensure the trustworthiness of analytical data, protocols must be robust and self-validating. The following sections provide detailed, step-by-step methodologies for the validation of an HPLC-UV method for impurity profiling of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate, in line with ICH Q2(R1) principles.[6]

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation cluster_2 System Suitability cluster_3 Final Stage Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Gradient, Flow Rate, etc.) Dev->Opt Specificity Specificity (Peak Purity, Forced Degradation) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Small Method Variations) LOD_LOQ->Robustness SST System Suitability Testing (Resolution, Tailing Factor, etc.) Robustness->SST Report Validation Report & Method Transfer SST->Report

Caption: Workflow for HPLC method validation according to ICH Q2(R1).

Detailed Experimental Protocol: HPLC-UV Method

Objective: To validate an HPLC-UV method for the quantification of impurities in (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate.

1. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Validation Parameters and Acceptance Criteria (as per ICH Q2(R1)):

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6] This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light) and checking for peak purity using a DAD detector.

  • Linearity: A minimum of five concentrations are prepared, and the correlation coefficient (r²) should be ≥ 0.99.[20]

  • Accuracy: Determined by spike/recovery experiments at three concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). The recovery should be within 80-120% for impurities.[18]

  • Precision:

    • Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., 3 concentrations/3 replicates each) or a minimum of six determinations at 100% of the test concentration.[6] The Relative Standard Deviation (RSD) should be ≤ 5%.

    • Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 10%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[20]

  • Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[6] The system suitability parameters should remain within the acceptance criteria.

Decision Tree for Impurity Identification and Qualification

The following diagram illustrates the decision-making process for the identification and qualification of impurities based on the thresholds defined in ICH Q3A(R2).

Impurity_Decision_Tree Start Impurity Detected Reporting_Threshold > Reporting Threshold? Start->Reporting_Threshold Identification_Threshold > Identification Threshold? Reporting_Threshold->Identification_Threshold Yes No_Action No Action Required Reporting_Threshold->No_Action No Qualification_Threshold > Qualification Threshold? Identification_Threshold->Qualification_Threshold Yes Report Report Impurity Identification_Threshold->Report No Identify Identify Structure Qualification_Threshold->Identify No Qualify Qualify Impurity (Toxicological Studies) Qualification_Threshold->Qualify Yes

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate

This document provides a detailed protocol for the safe and compliant disposal of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS No. 160280-65-9)[1][2].

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS No. 160280-65-9)[1][2]. As a methanesulfonate (mesylate) ester, this compound requires careful handling due to its potential as an alkylating agent and irritant. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance.

The guidance herein is grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave"[3]. This ensures that all waste is handled responsibly from the point of generation to its final disposition.

Hazard Identification and Risk Assessment

Key Hazards:

  • Irritation: Methanesulfonate compounds are known to be irritants. Direct contact with the skin or eyes can cause irritation, and inhalation of dust particles may lead to respiratory tract irritation[4][5].

  • Potential for Alkylation: Methanesulfonate esters are alkylating agents. Although generally less reactive than related sulfonates (e.g., tosylates), they have the potential to react with nucleophilic groups, including biological macromolecules. This property underlies the need to handle such compounds with caution to minimize exposure.

  • Environmental Hazard: While methanesulfonic acid is biodegradable[6], the release of synthetic derivatives into the environment should be avoided. Some related compounds are classified as harmful or toxic to aquatic life[7].

Based on these characteristics, (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate must be treated as a hazardous waste. Improper disposal, such as discarding it in regular trash or washing it down the drain, is strictly prohibited by regulations like the RCRA[8].

Physicochemical Properties Summary

PropertyValue / InformationSource
Chemical Name (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate[1]
CAS Number 160280-65-9[1][2]
Molecular Formula C19H40O6S[1][2]
Molecular Weight 396.58 g/mol [1]
Appearance White Solid[1]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate this waste, it is mandatory to be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) sets standards for PPE to protect laboratory workers from chemical hazards[9].

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles[9][10].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile)[10]. Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A lab coat is required to protect against skin contact[9].

  • Respiratory Protection: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, use a chemical fume hood or wear a NIOSH-approved respirator.

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[7][9].

Step-by-Step Disposal Protocol

The disposal of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate must follow a systematic process of segregation, containment, and labeling to comply with EPA and local regulations[11][12].

Step 1: Waste Characterization and Segregation

Immediately upon generation, the waste must be characterized. It is critical to determine if the waste is "pure" (e.g., expired reagent) or mixed with other substances.

  • Action: Designate (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate waste as a hazardous chemical waste .

  • Causality: This classification is based on its properties as a sulfonate ester, which make it potentially irritating and chemically reactive. The EPA defines hazardous waste by characteristics such as toxicity and reactivity[11].

  • Segregation: Do not mix this waste with other waste streams, especially incompatible chemicals like strong oxidizing agents or bases[13][14]. Mixing incompatible wastes can lead to dangerous reactions[13]. Keep it separate from non-hazardous waste[15].

Step 2: Container Selection and Management

Choosing the correct container is crucial for preventing leaks and ensuring safe storage and transport[16].

  • Action: Collect solid waste in a durable, leak-proof plastic container with a secure, screw-on cap. If the waste is dissolved in a solvent, use a container compatible with that solvent (e.g., a glass bottle for most organic solvents, but not for hydrofluoric acid waste)[17].

  • Causality: The container must be chemically compatible with the waste to prevent degradation, leaks, or ruptures[8][16]. The container must remain closed except when waste is being added to prevent spills and the release of vapors[16][18].

  • Volume Limit: Do not fill containers beyond 80% capacity to allow for expansion and prevent spills during transport[16].

Step 3: Labeling

Accurate and complete labeling is a cornerstone of compliant waste management. It informs handlers of the container's contents and associated hazards.

  • Action: Label the waste container immediately with a "HAZARDOUS WASTE" tag[17]. The label must include:

    • The full chemical name: "(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate". Avoid abbreviations.

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date)[19].

    • The specific hazard(s) associated with the waste (e.g., "Irritant").

  • Causality: Proper labeling is required by law and ensures that everyone who handles the waste understands its risks, facilitating safe storage and disposal[16][18].

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory before being collected by environmental health and safety (EHS) personnel or a licensed waste contractor.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA)[19]. This area must be at or near the point of generation and under the control of laboratory personnel[8][18].

  • Causality: Storing waste in a designated SAA ensures it is managed safely and does not become misplaced or improperly handled. The SAA should have secondary containment (like a tray) to contain potential spills[8].

  • Time and Quantity Limits: Be aware of your facility's generator status (e.g., Small Quantity Generator) which dictates accumulation time limits[19]. Once the container is full or the time limit is reached, arrange for pickup.

Step 5: Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Action: Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

  • Causality: Hazardous waste must be disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally sound manner[3]. Disposal must be tracked via a manifest system to maintain a complete record from generation to final disposition[12].

Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for the proper disposal of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate waste.

G cluster_0 Phase 1: Generation & Initial Handling cluster_1 Phase 2: Characterization & Segregation cluster_2 Phase 3: Containment & Storage cluster_3 Phase 4: Final Disposition A Waste Generated: (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate B Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B Always C Classify as Hazardous Waste B->C E Segregate from incompatible waste streams C->E D Is waste mixed with other chemicals? F List all components on waste tag D->F Yes G Select Compatible Container (e.g., sealed plastic or glass) D->G No E->D F->G H Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date G->H I Store in designated Satellite Accumulation Area (SAA) with secondary containment H->I J Is container full or accumulation time limit reached? I->J K Contact EHS or Licensed Waste Contractor for Pickup J->K Yes L Document waste transfer on manifest K->L

Caption: Disposal workflow for (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate.

Spill and Exposure Procedures:

  • In Case of Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Cover the spill with an inert absorbent material like sand or vermiculite[10][14]. Do not use combustible materials[10].

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal[20][21].

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • In Case of Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[7].

References

  • Daniels Health. (2025, May 21).
  • Texas Commission on Environmental Quality. (n.d.).
  • Spectrum Chemical. (2022, August 19).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Department of Environment, Malaysia. (2015, May 15).
  • ResearchGate. (n.d.). The degradation of methanesulfinate (MSI⁻) and the production of methanesulfonate (MS⁻)
  • Triumvirate Environmental. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Tetra Tech. (2022, July 12).
  • American Chemical Society. (n.d.).
  • EAWAG. (1997, December 15).
  • Apollo Scientific. (2023, March 12).
  • Santa Cruz Biotechnology. (n.d.).
  • Gernon, M. D., et al. (n.d.). Methanesulfonic acid (MSA)
  • Lirias. (2022, September 5). Methanesulfonic Acid (MSA) in Hydrometallurgy.
  • Ataman Kimya. (n.d.). METHYLSULFONIC ACID.
  • Unspecified Manufacturer. (2023, February 19). SDS US.
  • New Jersey Department of Health. (n.d.).
  • International Paint Sdn Bhd. (n.d.).
  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). (2R,3R,4R)
  • American Chemistry Council. (n.d.).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste.
  • Sigma-Aldrich. (2024, September 6).
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).
  • Thermo Fisher Scientific. (2010, August 19).
  • Carl ROTH. (2022, September 20).
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Cole-Parmer. (2005, November 4). Material Safety Data Sheet - 2-Propene-1-sulfonic acid, sodium salt.
  • Echemi. (n.d.). [(2R,3R,4R)
  • Sigma-Aldrich. (2025, December 5).
  • Unspecified Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • Castrol. (2024, February 13).
  • Santa Cruz Biotechnology. (n.d.).
  • The University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • U.S. Government Publishing Office. (2021, December 10). 40 CFR 721.
  • Norman, Fox & Co. (2015, April 23).
  • Physikalisch-Technische Bundesanstalt. (n.d.).

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
Reactant of Route 2
(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
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